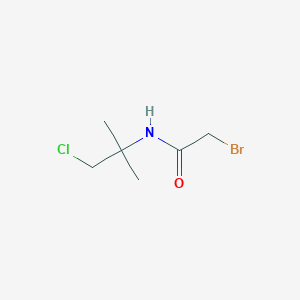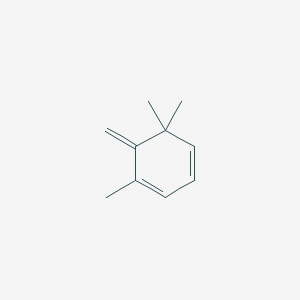
1,5,5-Trimethyl-6-methylidenecyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,5-Trimethyl-6-methylidenecyclohexa-1,3-diene can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexene derivatives with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production . The compound is then purified through distillation or other separation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,5,5-Trimethyl-6-methylidenecyclohexa-1,3-diene undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,5,5-Trimethyl-6-methylidenecyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5,5-trimethyl-6-methylidenecyclohexa-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions . It can form intermediates that participate in further chemical transformations, leading to the desired products .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,5,5-Trimethyl-6-methylidenecyclohexa-1,3-diene is unique due to its specific arrangement of methyl and methylene groups on the cyclohexene ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
89503-55-9 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1,5,5-trimethyl-6-methylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C10H14/c1-8-6-5-7-10(3,4)9(8)2/h5-7H,2H2,1,3-4H3 |
InChI Key |
OCJIMUQKGMPCPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(C1=C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


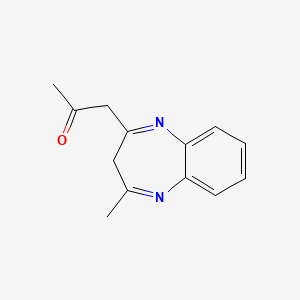
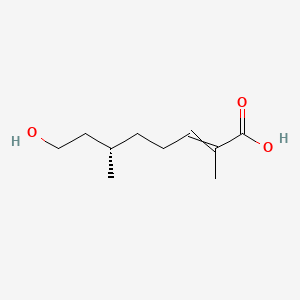
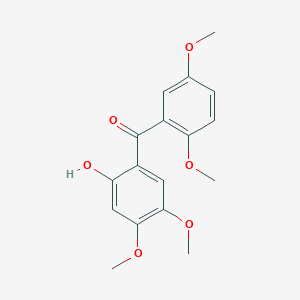
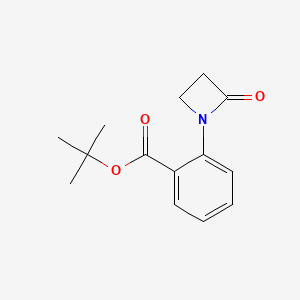
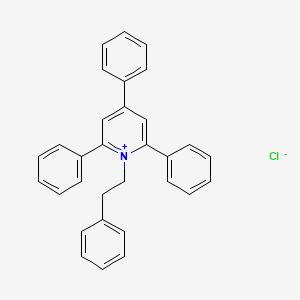
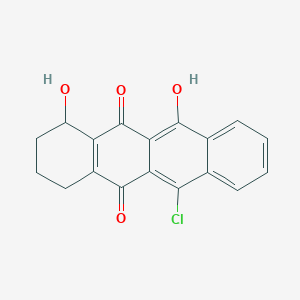

![2-Phenylpyrazolo[1,5-B]isoquinoline](/img/structure/B14385550.png)
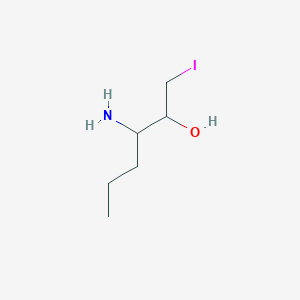
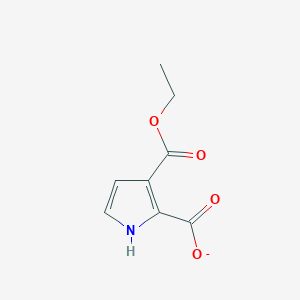
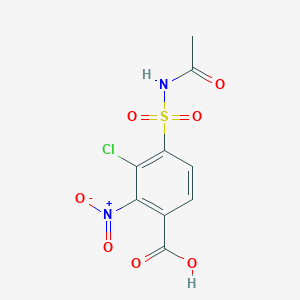
![1-{3-[4-(Benzyloxy)phenoxy]propyl}-1H-pyrazole](/img/structure/B14385566.png)
![O-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}hydroxylamine](/img/structure/B14385579.png)
